[(1-ethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine
CAS No.:
Cat. No.: VC15772743
Molecular Formula: C12H18FN5
Molecular Weight: 251.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18FN5 |
|---|---|
| Molecular Weight | 251.30 g/mol |
| IUPAC Name | 1-(2-ethylpyrazol-3-yl)-N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]methanamine |
| Standard InChI | InChI=1S/C12H18FN5/c1-2-17-11(3-6-15-17)9-14-10-12-4-7-16-18(12)8-5-13/h3-4,6-7,14H,2,5,8-10H2,1H3 |
| Standard InChI Key | OEYYGCPVPYGIFJ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC=N1)CNCC2=CC=NN2CCF |
Introduction
[Introduction to (1-ethyl-1H-pyrazol-5-yl)methylamine](pplx://action/followup)
The compound (1-ethyl-1H-pyrazol-5-yl)methylamine is a complex organic molecule belonging to the pyrazole family. It features a unique structure with two pyrazole rings connected through a methylene bridge, one of which is substituted with an ethyl group and the other with a fluoroethyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in therapeutic areas.
Synthesis Methods
The synthesis of pyrazole derivatives often involves multiple steps, including the formation of the pyrazole ring and subsequent substitution reactions. For example, the synthesis of [(1-ethyl-1H-pyrazol-5-yl)methyl]isobutylamine involves the reaction of 1-ethyl-1H-pyrazole with isobutylamine in ethanol with sodium bicarbonate as a base. Continuous flow synthesis methods can enhance scalability and control over reaction conditions, improving yields and reproducibility.
Biological Activities and Applications
Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . These compounds can interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. For instance, some pyrazole derivatives have shown cytotoxic effects on human cell lines, making them candidates for cancer treatment .
Research Findings and Future Directions
While specific research findings on (1-ethyl-1H-pyrazol-5-yl)methylamine are not available, related compounds have demonstrated promising biological activities. Future research should focus on synthesizing this compound and evaluating its potential therapeutic applications. Additionally, exploring its interactions with biological targets could provide insights into its mechanism of action and potential uses in medicine.
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